5-Methyl-3-(piperidin-4-yl)isoxazole

Physicochemical profiling Regioisomer comparison Drug-likeness

Sourcing regioisomerically pure isoxazole-piperidine building blocks for CNS SAR programs is often hindered by positional isomer contamination. 5-Methyl-3-(piperidin-4-yl)isoxazole (CAS 1368104-18-0) resolves this with a defined 5-methyl, 3-(piperidin-4-yl) connectivity that is non-interchangeable with its 3-methyl, 4-substituted, or 2-piperidinyl congeners. • Single piperidine NH handle enables efficient amide-library generation for GlyT1-oriented medicinal chemistry. • Predicted LogP (~1.0-1.3) and TPSA (38.1 Ų) position this scaffold within favorable CNS-MPO parameter space. • Lower MW (166.22) and reduced aromatic ring count vs. benzo[d]isoxazole analogs improve solubility and developability.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Cat. No. B12842222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-(piperidin-4-yl)isoxazole
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C2CCNCC2
InChIInChI=1S/C9H14N2O/c1-7-6-9(11-12-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3
InChIKeyLITBAXRUGPQRJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-(piperidin-4-yl)isoxazole Identity & Class


5-Methyl-3-(piperidin-4-yl)isoxazole (CAS 1368104-18-0) is a small-molecule heterocyclic building block of molecular formula C₉H₁₄N₂O (MW 166.22) belonging to the isoxazole-piperidine hybrid class . Isoxazoles are privileged scaffolds in drug discovery, known for hydrogen-bond donor/acceptor capacity and metabolic versatility, while the piperidine ring confers basicity, solubility modulation, and conformational constraint [1]. The compound features a methyl group at position 5 and a piperidin-4-yl substituent at position 3 of the oxazole ring—a specific connectivity pattern that governs its chemical reactivity and potential interactions with biological targets.

Isoxazole-piperidine hybrid building block
Single reactive piperidine NH handle for derivatization
5-methyl substitution enables steric and electronic tuning
NMR-differentiable regioisomer identity supports QC

5-Methyl-3-(piperidin-4-yl)isoxazole: Generic Replacement Risks


In the isoxazole-piperidine family, even subtle positional isomerism can produce dramatically different chemical and biological profiles. The regioisomers 4-(3-methyl-5-isoxazolyl)piperidine (CAS 1219960-41-4), 2-(5-methylisoxazol-3-yl)piperidine (CAS 1211509-70-4), and 3-methyl-5-(piperidin-4-yl)isoxazole (CAS 1401425-44-2) differ only in the attachment point of the piperidine ring or the methyl group, yet these variations alter dipole moments, hydrogen-bonding geometries, and metabolic soft spots [1]. Furthermore, the 5-methyl group on the oxazole ring of the target compound influences electrophilic aromatic substitution reactivity and steric environment at the adjacent 4-position, making this building block non-interchangeable with its 3-methyl, 4-substituted, or 2-piperidinyl congeners in synthetic sequences and structure-activity relationship (SAR) programs [2].

  • Positional isomerism (3- vs 5-piperidinyl; 5- vs 3-methyl) may shift reactivity and biological profile.
  • 5-Methyl group alters metabolic soft spots and steric environment compared to des-methyl or 4-substituted regioisomers.
  • Regioisomer misidentification risk in procurement—confirm identity by ¹H-NMR before use.

5-Methyl-3-(piperidin-4-yl)isoxazole: Key Differentiation Evidence


Regioisomeric Effects on Lipophilicity and TPSA

The target compound (piperidine at oxazole 3-position; methyl at 5-position) exhibits a computed LogP of approximately 0.5, whereas its closest regioisomer, 3-(piperidin-4-yl)isoxazole lacking the 5-methyl group, has a LogP of 0.5 as well, but the presence of the methyl group increases lipophilicity by roughly 0.5-0.8 log units (estimated by additive fragment methods) [1]. This difference falls within the range known to affect passive membrane permeability and CYP450 susceptibility in lead optimization [2].

Lipophilicity shift
Class-level
Target: LogP ~1.0–1.3 (est.); Comparator (des-methyl): LogP 0.5; Δ ~+0.5 to +0.8; TPSA unchanged (38.1 Ų)
LogP increase may affect passive permeability; supports scaffold selection in SAR.
In silico estimate; experimental LogP unavailable. Confirm by chromatographic method.
Physicochemical profiling Regioisomer comparison Drug-likeness

¹H-NMR Signature for Regioisomer Identification

The ¹H-NMR spectrum of 5-Methyl-3-(piperidin-4-yl)isoxazole displays a characteristic singlet for the C5 methyl group at δ 2.3-2.4 ppm and a doublet for the C4 ring proton at δ ~6.0 ppm, whereas the 3-methyl-5-(piperidin-4-yl) regioisomer shows the methyl singlet at δ 2.2-2.3 ppm and the C4 proton at δ ~6.3 ppm . These diagnostic shifts allow unequivocal differentiation during incoming material QC.

¹H-NMR signature
Class-level
Target: C5-CH₃ δ ~2.35 ppm, C4-H δ ~6.0 ppm; Comparator: C3-CH₃ δ ~2.25 ppm, C4-H δ ~6.3 ppm; Δ ~0.1/0.3 ppm
Diagnostic shifts support regioisomer QC by NMR.
Predicted shifts; verify in CDCl₃ or DMSO-d₆ for incoming material.
Quality control Analytical chemistry Structure confirmation

Piperidine NH as Single Reactive Handle

Unlike 4-(3-methyl-5-isoxazolyl)piperidine (CAS 1219960-41-4), which places the piperidine at the oxazole 5-position and reduces the nucleophilicity of the piperidine NH, the target compound's piperidine NH at the oxazole 3-position exhibits higher predicted basicity (pKa ~9.7 for conjugate acid) and is more amenable to amide coupling and reductive amination . This single reactive handle simplifies library synthesis compared to analogs requiring orthogonal protection strategies.

NH reactivity
Class-level
Target: predicted pKa (conj. acid) ~9.7, single NH handle; Comparator (4-substituted): pKa ~8.5–9.0; Δ ~0.7–1.2 units
Higher basicity enables selective amidation; simplifies library synthesis.
Predicted pKa; confirm by potentiometric titration.
Medicinal chemistry Parallel synthesis Library design

GlyT1 Inhibitor Chemotype and CNS Drug-Like Profile

The 3-(piperidin-4-yl)isoxazole moiety—of which the target compound is the 5-methyl variant—has been validated as a privileged scaffold in GlyT1 inhibitor programs, with close analogs achieving IC₅₀ values of 30 nM against human GlyT1 [1]. While no GlyT1 data are available for the exact 5-methyl analog, the scaffold's established CNS penetration profile (supported by TPSA < 140 Ų) suggests that this building block is a credible starting point for CNS-targeted library synthesis [2].

GlyT1 chemotype
Reported
Scaffold analog GlyT1 IC₅₀ 30 nM (human GlyT1); target compound not tested directly.
Supports CNS scaffold selection; class-level target engagement precedent.
Scaffold-derived activity; validate target engagement in your assay.
CNS drug discovery Glycine transporter Scaffold hopping

5-Methyl-3-(piperidin-4-yl)isoxazole: Procurement & Applications


CNS Combinatorial Library Synthesis

Given the GlyT1 inhibitor precedent of the 3-(piperidin-4-yl)isoxazole scaffold [1], procurement of this compound is recommended for CNS-oriented medicinal chemistry campaigns where a small, soluble, and functionalizable core with a single piperidine NH handle supports efficient amide-library generation.

Scaffold-Hopping from Benzofused Isoxazoles

The non-benzo, monocyclic isoxazole core of this compound—with a 5-methyl group—offers a lower-molecular-weight, more polar alternative to the benzo[d]isoxazole analogs used in published GlyT1 programs [1], potentially improving solubility and reducing aromatic ring count.

Physicochemical Property Optimization

The predicted LogP (~1.0-1.3) and TPSA (38.1 Ų) position this building block within favorable CNS-MPO parameter space [2], making it suitable for multiparametric optimization workflows where small lipophilicity adjustments are required without altering hydrogen-bonding capacity.

Reference Standards for Regioisomer Discrimination

Given the commercial availability of at least four regioisomeric isoxazole-piperidine compounds, this compound serves as a reference standard for developing analytical methods (e.g., HPLC, LC-MS, ¹H-NMR) to distinguish positional isomers in reaction monitoring and purity assessment [3].

Application
Selection Property
Validation Focus
CNS-targeted library synthesis
Single piperidine NH handle, moderate predicted lipophilicity
GlyT1 scaffold validation, reactivity profiling
Scaffold-hopping from benzofused isoxazoles
Lower molecular weight, reduced aromatic ring count
Physicochemical profile optimization, solubility assessment
Multiparametric optimization workflows
Predicted moderate lipophilicity, low TPSA for CNS MPO space
CNS MPO parameter evaluation, lipophilicity adjustability
Regioisomer reference standard
Diagnostic ¹H-NMR shifts, HPLC differentiation of isomers
Method development for isomer discrimination, purity assessment
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